
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide is a complex organic compound with a unique structure that includes a chlorinated amide and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide typically involves multiple steps. One common approach is to start with the chlorination of a suitable amide precursor, followed by the introduction of the tetrahydropyran ring through a series of protection and deprotection steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)propanamide
- 2-Chloro-N-(2-methoxyethyl)propanamide
- 2-Chloro-N-(2-ethoxyethyl)propanamide
Uniqueness
What sets 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide apart from similar compounds is its unique tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16ClNO5 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
2-chloro-N-[(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanamide |
InChI |
InChI=1S/C9H16ClNO5/c1-4(10)8(14)11-16-9-7(13)3-6(12)5(2)15-9/h4-7,9,12-13H,3H2,1-2H3,(H,11,14)/t4?,5-,6+,7+,9-/m1/s1 |
Clave InChI |
PORHZIFFNUZXRC-AEUGZWDOSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)ONC(=O)C(C)Cl)O)O |
SMILES canónico |
CC1C(CC(C(O1)ONC(=O)C(C)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


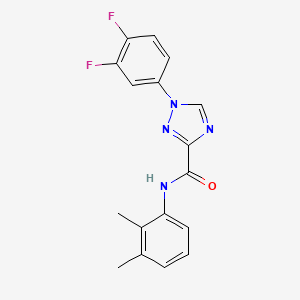
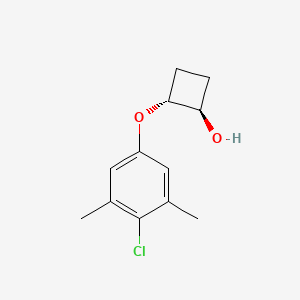
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)
![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
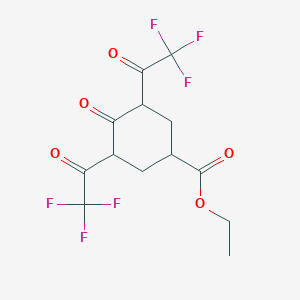
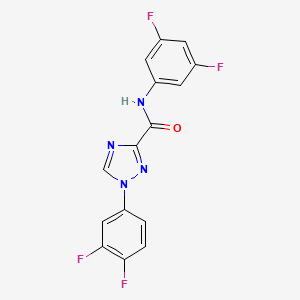
![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
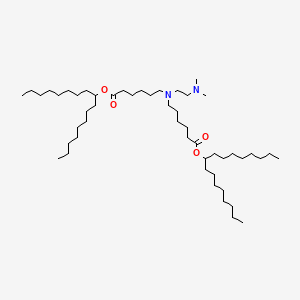
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281906.png)

![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15281917.png)
